![molecular formula C31H40O9 B12803445 methyl 2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-12,14-diacetyloxy-6-(furan-3-yl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate CAS No. 18184-23-1](/img/structure/B12803445.png)
methyl 2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-12,14-diacetyloxy-6-(furan-3-yl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-12,14-diacetyloxy-6-(furan-3-yl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate is a complex organic compound with a unique structure characterized by multiple stereocenters and functional groups. This compound is notable for its intricate molecular architecture, which includes furan rings, acetoxy groups, and a pentacyclic core. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-12,14-diacetyloxy-6-(furan-3-yl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the pentacyclic core, introduction of the furan ring, and acetylation of hydroxyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry and functional group transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-12,14-diacetyloxy-6-(furan-3-yl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring and acetoxy groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups or to open the pentacyclic core.
Substitution: Functional groups such as acetoxy can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-12,14-diacetyloxy-6-(furan-3-yl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of methyl 2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-12,14-diacetyloxy-6-(furan-3-yl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use, such as its role in inhibiting microbial growth or modulating cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Granatumin U: A structurally related compound with similar functional groups and biological activities.
Other Furan-Containing Compounds:
Uniqueness
Methyl 2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-12,14-diacetyloxy-6-(furan-3-yl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[96102,904,8015,18]octadec-7-en-10-yl]acetate is unique due to its specific stereochemistry, the presence of multiple functional groups, and its pentacyclic core
Eigenschaften
CAS-Nummer |
18184-23-1 |
|---|---|
Molekularformel |
C31H40O9 |
Molekulargewicht |
556.6 g/mol |
IUPAC-Name |
methyl 2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-12,14-diacetyloxy-6-(furan-3-yl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate |
InChI |
InChI=1S/C31H40O9/c1-15-19(18-8-9-36-13-18)10-20-25(15)31(6)21(11-24(34)35-7)30(5)23(39-17(3)33)12-22(38-16(2)32)29(4)14-37-26(27(29)30)28(31)40-20/h8-9,13,19-23,26-28H,10-12,14H2,1-7H3/t19-,20-,21-,22-,23+,26-,27+,28-,29-,30+,31-/m1/s1 |
InChI-Schlüssel |
CWXZOFAQZKSKKD-RFDWUULOSA-N |
Isomerische SMILES |
CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@]5([C@H](C[C@H]([C@@]6([C@@H]5[C@H]4OC6)C)OC(=O)C)OC(=O)C)C)CC(=O)OC)C |
Kanonische SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)OC(=O)C)OC(=O)C)C)CC(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B12803366.png)
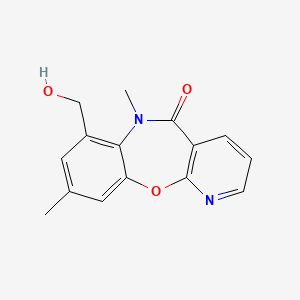
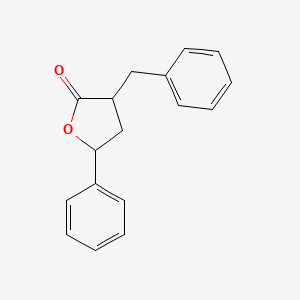
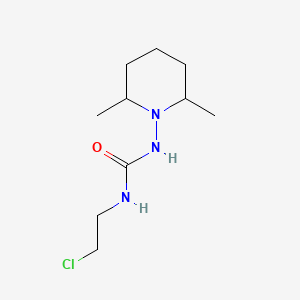
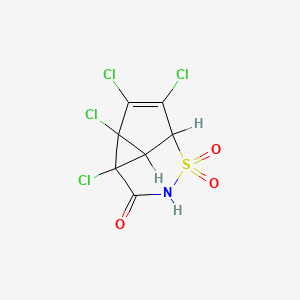
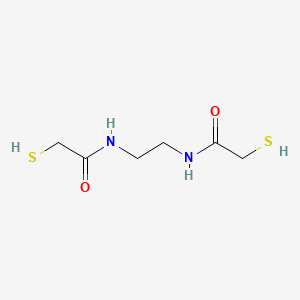
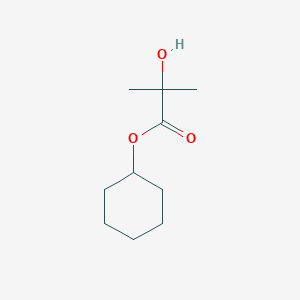


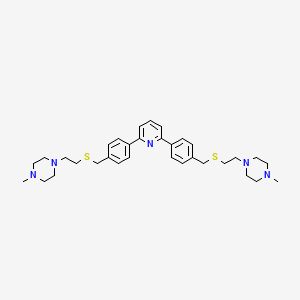
![Dibenzo[j,lmn]phenanthridine](/img/structure/B12803424.png)


![9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-](/img/structure/B12803458.png)
